cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4
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Overview
Description
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is a stereoisomeric compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 typically involves the following steps:
Starting Material: The synthesis begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Reductive Amination: This intermediate is reacted with methylamine under a reducing atmosphere in the presence of a reducing metal catalyst such as Raney Nickel to produce the intermediate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various complex molecules through azide-alkyne cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Sertraline: cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, an antidepressant with a similar core structure but different functional groups.
Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) with a different chemical structure but similar pharmacological effects.
Uniqueness
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFWGVELNPVDR-RWUQOIEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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